2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated compounds, bases like potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride: A similar compound with dichloro substitution, which may exhibit different chemical and biological properties.
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYCYSFKLTZDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC2CCCCN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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